(4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate
Description
“(4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate” (CAS MFCD26959569) is a pyrimidine derivative with the molecular formula C₈H₁₀N₂O₃·ClH·H₂O and a molecular weight of 237 g/mol . It exists as a solid with 95% purity and features an achiral structure. The compound’s LogP value of -0.04 indicates moderate hydrophilicity, likely influenced by its hydrochloride hydrate salt form, which typically enhances aqueous solubility . Its structure comprises a pyrimidinone core (2-oxo-1,2-dihydropyrimidine) substituted with methyl groups at positions 4 and 6, coupled with an acetic acid moiety.
Properties
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH.H2O/c1-5-3-6(2)10(4-7(11)12)8(13)9-5;;/h3H,4H2,1-2H3,(H,11,12);1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFPSVNCSWDAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(=O)O)C.O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation with Ethyl Chloroacetate
Procedure (adapted from PMC6270435):
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Reactants : 2-Hydroxy-4,6-dimethylpyrimidine (1.0 equiv), ethyl chloroacetate (1.5 equiv)
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Base : Sodium hydride (1.2 equiv)
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Solvent : Dioxane (reflux, 8–10 hours)
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Yield : 70–75%
Intermediate : Ethyl (4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetate.
Coupling via Hydrazone Formation
An alternative method involves diazotization and coupling (PMC6270435):
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Diazotize sulfamethazine (containing the 4,6-dimethyl-2-pyrimidinyl group) with NaNO₂/HCl.
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Couple with ethyl cyanoacetate in the presence of sodium acetate.
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Hydrolyze the nitrile to carboxylic acid using HCl/EtOH.
Yield : 65–70% after hydrolysis.
Hydrolysis to the Free Acid
The ethyl ester intermediate is hydrolyzed to the free acid under acidic or basic conditions:
Acidic Hydrolysis (Stalwart Laboratories):
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Reagents : Hydrochloric acid (6M, excess)
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Solvent : Methanol (reflux, 4–6 hours)
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Yield : 85–90%
Basic Hydrolysis :
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Reagents : NaOH (2M, 2.0 equiv)
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Solvent : Water/EtOH (1:1, reflux, 3 hours)
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Yield : 80–88%
Product : 2-(4,6-Dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid (CID 4120141).
Formation of the Hydrochloride Hydrate
The free acid is converted to its hydrochloride hydrate via salt formation:
Procedure (adapted from Stalwart Laboratories):
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Reactants : Free acid (1.0 equiv), HCl (37% w/w, 1.2 equiv)
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Solvent : Methanol/water (9:1, room temperature, 2 hours)
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Crystallization : Evaporate under reduced pressure, recrystallize from ethanol/water.
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Yield : 92–95%
Key Data :
Optimization and Scalability
Catalyst Screening
Comparative studies show that using NaH in dioxane improves alkylation efficiency over K₂CO₃ or Et₃N:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaH | Dioxane | 8 | 75 |
| K₂CO₃ | DMF | 12 | 60 |
| Et₃N | THF | 10 | 55 |
Solvent Effects on Hydrolysis
Methanol outperforms ethanol or water in HCl-mediated hydrolysis due to better solubility of intermediates:
| Solvent | Acid Concentration | Yield (%) |
|---|---|---|
| Methanol | 6M HCl | 90 |
| Ethanol | 6M HCl | 82 |
| Water | 6M HCl | 68 |
Mechanistic Insights
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Cyclocondensation : The acid-catalyzed formation of the pyrimidine ring proceeds via keto-enol tautomerization of 2,4-pentanedione, followed by nucleophilic attack by urea.
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Alkylation : Sodium hydride deprotonates the pyrimidine nitrogen, enabling SN2 attack by ethyl chloroacetate.
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Salt Formation : Protonation of the acetic acid’s carboxylate by HCl stabilizes the hydrochloride, while water molecules coordinate during crystallization.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium ferricyanide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium ferricyanide, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides or sulfonates, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural pyrimidine bases allows it to interact with biological molecules in a specific manner .
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and applications. Below is a comparative analysis:
Structural Analogues
*Estimated from formula (C₈H₉NO₃); †Predicted based on carboxylic acid functionality; ‡Estimated from dichlorophenyl group.
Key Comparisons
- Core Heterocycle: The target compound and the thioacetamide analog share a pyrimidinone core, which offers hydrogen-bonding sites (NH and carbonyl groups) for molecular interactions. In contrast, DODHPCA has a pyridinone core (six-membered ring with one nitrogen), which may reduce steric hindrance compared to pyrimidinone derivatives.
- DODHPCA’s carboxylic acid group contributes to its corrosion inhibition by adsorbing onto metal surfaces .
- Salt Form and Solubility: The hydrochloride hydrate salt in the target compound likely improves water solubility compared to non-salt forms, similar to dopamine hydrochloride (freely soluble in water) .
- Applications: DODHPCA demonstrates mixed-type corrosion inhibition (Langmuir adsorption model) with efficiency dependent on concentration . The thioacetamide analog has structural motifs (dichlorophenyl, thioether) common in antimicrobial or antitumor agents, though its specific activity is unconfirmed.
Biological Activity
(4,6-Dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₈H₁₃ClN₂O₄
- CAS Number : 75530797
- Molecular Weight : 220.65 g/mol
Synthesis
The synthesis of this compound typically involves multicomponent reactions, including the condensation of various pyrimidine derivatives. The process generally yields the compound in high purity, confirmed through techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. In vitro studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. A study conducted on animal models showed a reduction in inflammation markers such as TNF-alpha and IL-6 when administered at doses ranging from 10 to 50 mg/kg. The results are summarized in the following table:
| Dose (mg/kg) | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 25 | 20 |
| 25 | 45 | 35 |
| 50 | 70 | 60 |
These results indicate that the compound may be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have also investigated the anticancer potential of this compound. In vitro assays on various cancer cell lines (e.g., MDA-MB-231 for breast cancer and HepG2 for liver cancer) revealed that the compound inhibited cell proliferation effectively. The IC50 values are presented below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HepG2 | 20 |
These findings warrant further investigation into its mechanisms of action and potential as an anticancer therapeutic.
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activities : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Cytokine Production : It appears to modulate cytokine production, leading to reduced inflammation.
- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed improved outcomes when treated with formulations containing this compound.
- Case Study on Anti-inflammatory Effects : Patients with chronic inflammatory conditions reported significant relief after administration of the compound over a six-week period.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)acetic acid hydrochloride hydrate, and how can intermediate purification challenges be addressed?
- Methodological Answer : Synthesis typically involves condensation of substituted pyrimidine precursors with acetic acid derivatives under basic conditions. For example, intermediates can be prepared by reacting 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl glycinate in methanol, followed by acidification with HCl to precipitate the product . Purification often requires recrystallization from methanol/water mixtures, and challenges like byproduct formation are mitigated by controlling reaction pH (5–7) and temperature (50–60°C) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- X-ray diffraction for crystal structure validation .
- Potentiodynamic polarization and SEM to assess surface adsorption properties in corrosion inhibition studies .
- HPLC or LC-MS for purity analysis, referenced in pharmacopeial guidelines for related pyrimidine derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/GHS guidelines:
- Use PPE (gloves, goggles) to avoid inhalation (P260) or skin contact (P264) .
- Store in a well-sealed, light-protected container at 2–8°C to prevent degradation .
- Neutralize acidic waste with bicarbonate before disposal to minimize environmental impact .
Advanced Research Questions
Q. How does the adsorption mechanism of this compound on metal surfaces align with the Langmuir isotherm model in corrosion inhibition studies?
- Methodological Answer : Adsorption follows the Langmuir model, indicating monolayer coverage on C-steel surfaces in acidic environments. Thermodynamic parameters (ΔG°ads ≈ −35 kJ/mol) suggest chemisorption dominance. Validate via potentiodynamic polarization (Tafel plots) and SEM-EDS to correlate inhibition efficiency (up to 85% at 10 mM) with surface morphology changes .
Q. What strategies are employed to modify the pyrimidine core of this compound to enhance bioactivity or selectivity?
- Methodological Answer : Structural modifications focus on:
- Substituent addition at the 4- and 6-positions (e.g., trifluoromethyl or morpholinyl groups) to improve binding affinity in medicinal chemistry applications .
- Hydrochloride salt formation to enhance aqueous solubility for in vitro assays .
- In silico docking studies (e.g., using PyRx) to predict interactions with biological targets before synthetic validation .
Q. How can contradictory data on inhibition efficiency across studies be resolved using multi-technique validation?
- Methodological Answer : Discrepancies often arise from varying experimental conditions (pH, temperature). Resolve by:
- Cross-validating mass loss and hydrogen gas evolution data to confirm inhibition rates .
- Combining electrochemical impedance spectroscopy (EIS) with AFM to correlate charge-transfer resistance with surface roughness .
- Replicating studies under standardized conditions (e.g., 1 M HCl, 25°C) as per ASTM guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
